molecular formula C16H16N2O3 B14402632 Glycine, (2R)-2-phenylglycyl-2-phenyl-, (2R)- CAS No. 85635-36-5

Glycine, (2R)-2-phenylglycyl-2-phenyl-, (2R)-

Cat. No.: B14402632
CAS No.: 85635-36-5
M. Wt: 284.31 g/mol
InChI Key: UYKXJEVQVZFVPB-ZIAGYGMSSA-N
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Description

Glycine, (2R)-2-phenylglycyl-2-phenyl-, (2R)- is a chiral amino acid derivative with two phenyl groups attached to the glycine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, (2R)-2-phenylglycyl-2-phenyl-, (2R)- can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles. This method typically requires the use of strong bases and specific reaction conditions to ensure the desired stereochemistry is achieved . Another method involves the intramolecular cyclization of γ-substituted amino acid derivatives, which can be catalyzed by various reagents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The use of biocatalysts, such as threonine aldolases, has also been explored for the enantioselective synthesis of β-hydroxy-α-amino acids, starting from glycine and an aldehyde .

Chemical Reactions Analysis

Types of Reactions

Glycine, (2R)-2-phenylglycyl-2-phenyl-, (2R)- can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl groups or the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles are used under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Glycine, (2R)-2-phenylglycyl-2-phenyl-, (2R)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Glycine, (2R)-2-phenylglycyl-2-phenyl-, (2R)- involves its interaction with specific molecular targets. In the central nervous system, glycine can bind to glycine receptors, which are neurotransmitter-gated ion channels. Binding of glycine to its receptor increases chloride conductance, leading to hyperpolarization and inhibition of neuronal firing . Additionally, glycine can interact with the NMDA receptor complex, modulating its activity .

Comparison with Similar Compounds

Similar Compounds

    Glycine: The simplest amino acid with a single hydrogen atom as its side chain.

    Phenylalanine: An amino acid with a phenyl group attached to the α-carbon.

    Tyrosine: Similar to phenylalanine but with an additional hydroxyl group on the phenyl ring.

Uniqueness

Glycine, (2R)-2-phenylglycyl-2-phenyl-, (2R)- is unique due to the presence of two phenyl groups, which impart distinct steric and electronic properties. This structural feature makes it a valuable compound for studying chiral interactions and developing new synthetic methodologies .

Properties

CAS No.

85635-36-5

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

(2R)-2-[[(2R)-2-amino-2-phenylacetyl]amino]-2-phenylacetic acid

InChI

InChI=1S/C16H16N2O3/c17-13(11-7-3-1-4-8-11)15(19)18-14(16(20)21)12-9-5-2-6-10-12/h1-10,13-14H,17H2,(H,18,19)(H,20,21)/t13-,14-/m1/s1

InChI Key

UYKXJEVQVZFVPB-ZIAGYGMSSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C(=O)N[C@H](C2=CC=CC=C2)C(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NC(C2=CC=CC=C2)C(=O)O)N

Origin of Product

United States

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